4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one
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Description
The compound “4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one” is a benzodioxole derivative . Benzodioxole derivatives are found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . They have been synthesized and evaluated for their anticancer activity against various cancer cell lines .
Synthesis Analysis
The synthesis of benzodioxole derivatives involves a Pd-catalyzed C-N cross-coupling . The synthesis of similar compounds has been reported to involve the reaction of catechol with disubstituted halomethanes .Molecular Structure Analysis
The molecular structure of benzodioxole derivatives is characterized by a benzene ring fused with a dioxole ring . The specific structure of “this compound” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
The chemical reactions involving benzodioxole derivatives are diverse, depending on the specific functional groups present in the molecule. For instance, benzodioxole derivatives bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of benzodioxole derivatives can vary widely depending on their specific structure. For instance, 1,3-Benzodioxole is a colorless liquid with a density of 1.064 g/cm³, a boiling point of 172-173 °C, and a molar mass of 122.123 g/mol .Mechanism of Action
While the specific mechanism of action for “4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one” is not mentioned in the retrieved sources, benzodioxole derivatives have been studied for their anticancer activity. Some of these compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Safety and Hazards
Properties
IUPAC Name |
4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c17-11-6-15-14(21-9-22-15)5-10(11)7-18-12-3-1-2-4-13(12)20-8-16(18)19/h1-6H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGVJXPKIFLZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=CC4=C(C=C3Cl)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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